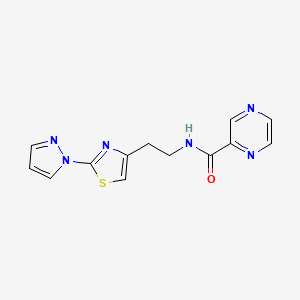![molecular formula C12H12BrClN2O B2989555 N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide CAS No. 2411244-21-6](/img/structure/B2989555.png)
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features a bromo-substituted indole ring, which is linked to an ethyl chain that terminates in a chloroacetamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Bromination: The indole core is then brominated at the 4-position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Ethyl Chain Addition: The ethyl chain is introduced via a nucleophilic substitution reaction, where ethylamine reacts with the bromo-substituted indole.
Chloroacetamide Formation: Finally, the chloroacetamide group is introduced through the reaction of the ethylamine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Amide derivatives with various nucleophiles.
Scientific Research Applications
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and is used in multicomponent reactions (MCRs) to generate biologically active molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the development of new drugs targeting various diseases, such as cancer and microbial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide exerts its effects involves its interaction with molecular targets and pathways. The bromo-substituted indole ring can bind to various receptors and enzymes, leading to biological responses. The chloroacetamide group may participate in enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
2-(4-Bromo-1H-indol-3-yl)acetonitrile: This compound features a similar indole core but has a cyano group instead of the chloroacetamide group.
2-Bromo-3-(1H-indol-3-yl)maleimide: This compound has a maleimide group attached to the indole ring, which enhances its fluorescence properties.
Uniqueness: N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide is unique due to its specific combination of the bromo-substituted indole ring and the chloroacetamide group, which provides distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c13-9-2-1-3-10-12(9)8(7-16-10)4-5-15-11(17)6-14/h1-3,7,16H,4-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJZXPROSULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)


![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)


![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)


![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)
![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)


